7-chloro-N-cyclopentyl-1-benzoxepine-4-carboxamide
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Overview
Description
7-chloro-N-cyclopentyl-1-benzoxepine-4-carboxamide is a compound that belongs to the benzoxepine class of chemicals. This compound is characterized by its unique structure, which includes a benzoxepine ring substituted with a chlorine atom and a cyclopentyl group. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-cyclopentyl-1-benzoxepine-4-carboxamide typically involves the reaction of 7-chloro-1-benzoxepine-4-carboxylic acid with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclopentylamine, DIPEA (N,N-diisopropylethylamine), and solvents like ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-cyclopentyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorine atom in the benzoxepine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in an organic solvent.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides.
Reduction: Formation of reduced benzoxepine derivatives.
Substitution: Formation of substituted benzoxepine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-chloro-N-cyclopentyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain receptors, such as the GABA (gamma-aminobutyric acid) receptor, leading to its sedative and anxiolytic effects . The compound may also interact with other pathways involved in inflammation and pain modulation .
Comparison with Similar Compounds
Similar Compounds
7-chloro-1-benzoxepine-4-carboxamide: Lacks the cyclopentyl group but shares the benzoxepine core structure.
Cyclopentylamine derivatives: Compounds with similar cyclopentyl substitution but different core structures.
Uniqueness
7-chloro-N-cyclopentyl-1-benzoxepine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both the chlorine atom and the cyclopentyl group contributes to its unique chemical behavior and potential therapeutic applications .
Properties
Molecular Formula |
C16H16ClNO2 |
---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
7-chloro-N-cyclopentyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C16H16ClNO2/c17-13-5-6-15-12(10-13)9-11(7-8-20-15)16(19)18-14-3-1-2-4-14/h5-10,14H,1-4H2,(H,18,19) |
InChI Key |
VOWBUUDZCPNGIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |
Origin of Product |
United States |
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